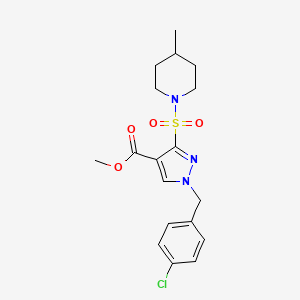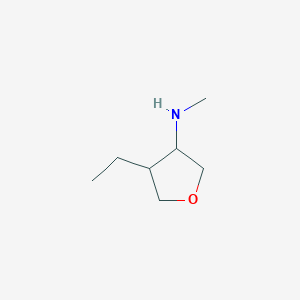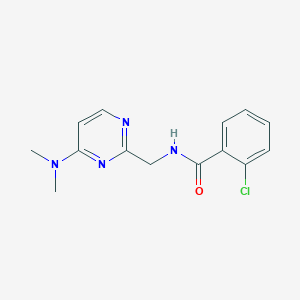
N-(3-(2-methylthiazol-4-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains a pyran ring and a thiazole ring, which are common structures in many pharmaceutical compounds . The thiazole ring, in particular, is known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3-(2-Methylthiazol-4-yl)phenyl)methanol, were found. It has a molecular weight of 205.28, and it’s a solid at room temperature. It should be stored in a dry place at 2-8°C .Scientific Research Applications
Synthesis of Polyfunctional Heteroaromatics
Research has highlighted the synthesis of novel functionalized heteroaromatic compounds, including the exploration of new rearrangements and the revision of structures originally assigned to several molecules. The study conducted by Moustafa et al. (2017) underscores the correction of erroneous reports and presents new rearrangements discovered, demonstrating the significance of innovative synthesis methods in developing complex heterocyclic compounds (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, sharing a heterocyclic structure similar to the query compound, have been described with a variety of biological activities, arousing interest in the development of novel therapeutic agents. Denya, Malan, and Joubert (2018) analyzed patents describing the therapeutic applications of indazole derivatives, including promising anticancer and anti-inflammatory activities, suggesting the potential utility of such compounds in drug development (Denya, Malan, & Joubert, 2018).
Human Urinary Carcinogen Metabolites
A review by Hecht (2002) on human urinary carcinogen metabolites presents methods for obtaining information about tobacco and cancer, emphasizing the utility of urinary carcinogen metabolite biomarkers in studies on tobacco and human cancer. This highlights the relevance of metabolite analysis in understanding carcinogen exposure and its effects (Hecht, 2002).
Chemistry of Heterocyclic Compounds
Gomaa and Ali (2020) review the reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in the synthesis of heterocyclic compounds, demonstrating the compound's value as a building block for creating diverse heterocyclic structures with potential applications in various fields, including medicinal chemistry (Gomaa & Ali, 2020).
Synthesis of Pyrazole Heterocycles
Dar and Shamsuzzaman (2015) discuss the importance of the pyrazole moiety in biologically active compounds, highlighting its role in the synthesis of heterocyclic compounds with wide-ranging biological activities. This underscores the relevance of pyrazole and related heterocycles in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-17-14(9-22-10)11-3-2-4-13(7-11)18-16(20)12-5-6-15(19)21-8-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGEQCPJNNPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)

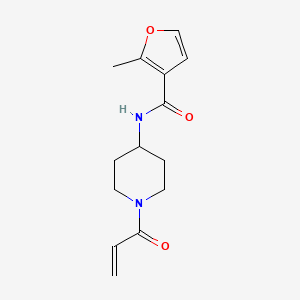
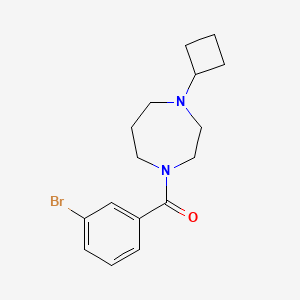
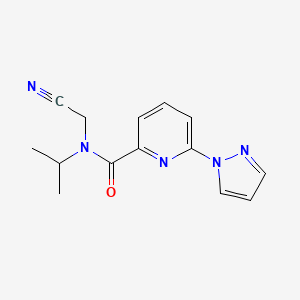
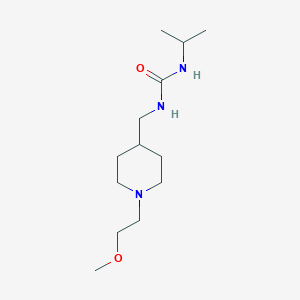
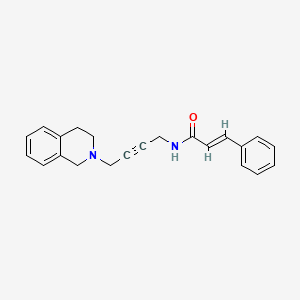
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2938790.png)
